molecular formula C13H19NO4 B12905494 Ethyl 6-{[(furan-2-yl)methyl]amino}-6-oxohexanoate CAS No. 66002-01-5

Ethyl 6-{[(furan-2-yl)methyl]amino}-6-oxohexanoate

Cat. No.: B12905494
CAS No.: 66002-01-5
M. Wt: 253.29 g/mol
InChI Key: PQAMXRALJMULJL-UHFFFAOYSA-N
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Description

Ethyl 6-((furan-2-ylmethyl)amino)-6-oxohexanoate is an organic compound that features a furan ring, an amino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-((furan-2-ylmethyl)amino)-6-oxohexanoate can be synthesized through a multi-step process. One common method involves the reaction of furfurylamine with ethyl 6-bromo-6-oxohexanoate under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of furfurylamine displaces the bromine atom in ethyl 6-bromo-6-oxohexanoate, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-((furan-2-ylmethyl)amino)-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the ester.

    Substitution: Various amino-substituted derivatives.

Scientific Research Applications

Ethyl 6-((furan-2-ylmethyl)amino)-6-oxohexanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-((furan-2-ylmethyl)amino)-6-oxohexanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and amino group can form hydrogen bonds and other interactions with the active sites of proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-((furan-2-ylmethyl)amino)-6-oxoheptanoate: Similar structure but with an additional carbon in the chain.

    Ethyl 6-((furan-2-ylmethyl)amino)-6-oxohexanoate: Similar structure but with different substituents on the furan ring.

Uniqueness

Ethyl 6-((furan-2-ylmethyl)amino)-6-oxohexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

66002-01-5

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

ethyl 6-(furan-2-ylmethylamino)-6-oxohexanoate

InChI

InChI=1S/C13H19NO4/c1-2-17-13(16)8-4-3-7-12(15)14-10-11-6-5-9-18-11/h5-6,9H,2-4,7-8,10H2,1H3,(H,14,15)

InChI Key

PQAMXRALJMULJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC(=O)NCC1=CC=CO1

Origin of Product

United States

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